molecular formula C10H10N4O3S2 B3988451 5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine

5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B3988451
M. Wt: 298.3 g/mol
InChI Key: GYXBODIEJGPIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine, also known as MNBD-T, is a synthetic compound that has been studied for its potential therapeutic applications. MNBD-T belongs to the class of thiadiazole compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activation of Akt and ERK, which are signaling proteins that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymatic reactions that lead to cell death. This compound has also been found to inhibit the expression of various proteins that are involved in cell cycle regulation, such as cyclin D1 and CDK4.

Advantages and Limitations for Lab Experiments

5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo. This compound has also been found to have low toxicity in normal cells, which is a promising characteristic for a potential anticancer agent. However, this compound is still in the early stages of research and its potential as a therapeutic agent has not been fully established.

Future Directions

There are several potential future directions for 5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine research. One direction is to further investigate its mechanism of action, which could lead to the development of more potent analogs. Another direction is to study the efficacy of this compound in animal models of cancer, which could provide valuable information for its potential clinical use. Additionally, this compound could be studied in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents, to determine if it could enhance their efficacy.

Scientific Research Applications

5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are necessary for cancer metastasis.

properties

IUPAC Name

5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S2/c1-17-8-3-2-7(14(15)16)4-6(8)5-18-10-13-12-9(11)19-10/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXBODIEJGPIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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